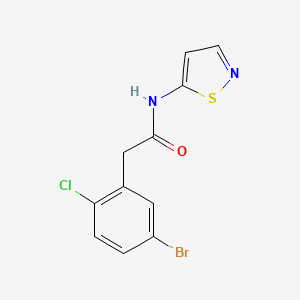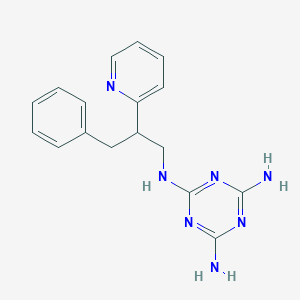
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide, commonly known as BCTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. BCTA belongs to the class of thiazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The exact mechanism of action of BCTA is not fully understood. However, it has been suggested that BCTA exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in inflammatory and tumorigenic pathways. BCTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BCTA has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BCTA has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BCTA has also been found to inhibit the proliferation and invasion of cancer cells. Additionally, BCTA has been shown to possess antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
BCTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BCTA has also been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of BCTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, BCTA has been found to exhibit some toxicity in certain cell types, which limits its use in some experiments.
将来の方向性
There are several future directions for the research on BCTA. Further studies are needed to fully understand its mechanism of action and optimize its use in the treatment of various diseases. Additionally, more research is needed to explore its potential as an antimicrobial agent. Future studies may also investigate the use of BCTA in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BCTA may lead to the discovery of more potent and selective drugs.
合成法
The synthesis of BCTA involves the reaction of 2-chloro-5-bromoaniline with thioacetic acid in the presence of a catalyst, followed by the reaction of the resulting product with acetic anhydride. The final product, BCTA, is obtained after purification through recrystallization. The synthesis of BCTA is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
BCTA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. BCTA has also been shown to exhibit antitumor activity, making it a potential drug candidate for the treatment of various types of cancer. Additionally, BCTA has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(5-bromo-2-chlorophenyl)-N-(1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-1-2-9(13)7(5-8)6-10(16)15-11-3-4-14-17-11/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJFTHKVMZVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)NC2=CC=NS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)